Cadmium mercury sulfide
Description
Structure
2D Structure
Properties
CAS No. |
1345-09-1 |
|---|---|
Molecular Formula |
CdHgS2 |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
cadmium(2+);mercury(2+);disulfide |
InChI |
InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |
InChI Key |
ZYCAIJWJKAGBLN-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
Canonical SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
Color/Form |
Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |
Other CAS No. |
1345-09-1 |
Origin of Product |
United States |
Advanced Spectroscopic and Microscopic Characterization of Cadmium Mercury Sulfide Materials
Structural Elucidation Techniques
Structural analysis at both the atomic and nanoscale is fundamental to understanding the physical and chemical properties of CdHgS. Techniques such as X-ray diffraction and high-resolution electron microscopy are indispensable in providing detailed structural information.
X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like cadmium mercury sulfide (B99878). It provides critical information regarding the crystallographic phase, degree of crystallinity, and precise lattice parameters of the material. The diffraction pattern, a fingerprint of the crystal structure, arises from the constructive interference of X-rays scattered by the periodic arrangement of atoms within the crystal lattice.
In CdHgS solid solutions, with the general formula Cd₁₋ₓHgₓS, the crystal structure can vary depending on the composition (x). Both cadmium sulfide (CdS) and mercury sulfide (HgS) can exist in cubic (zinc blende) and hexagonal (wurtzite) polymorphs. rsc.orgacs.org XRD analysis allows for the identification of the dominant phase and any minor phases present in a given sample. For instance, studies on Cd₁₋ₓZnₓS, a related ternary compound, have shown how XRD patterns can distinguish between cubic and hexagonal structures and track the evolution of the lattice parameters with changing composition. researchgate.netresearchgate.net
The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'd' is the interplanar spacing. doitpoms.ac.ukyoutube.com By analyzing the peak positions, the lattice parameters of the unit cell can be accurately determined. researchgate.netnih.govrobwel.ch For a cubic system, the lattice parameter 'a' can be calculated from the d-spacing of the (hkl) planes. In hexagonal systems, both 'a' and 'c' lattice parameters can be determined. The composition of the Cd₁₋ₓHgₓS alloy influences these parameters, generally following Vegard's law, which predicts a linear relationship between the lattice parameters and the concentration of the constituent elements.
Table 1: Representative XRD Data for CdS and Related Compounds
This table presents typical XRD peak positions for the cubic and hexagonal phases of CdS. In CdHgS alloys, these peak positions would shift depending on the mercury content.
High-resolution electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are powerful tools for visualizing the morphology and nanoscale architecture of cadmium mercury sulfide materials.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the study of CdHgS thin films and nanoparticles, SEM reveals information about grain size, shape, and surface roughness. researchgate.net For instance, SEM analysis of CdS thin films has shown the formation of various morphologies, including nanowalls, depending on the synthesis conditions. researchgate.net The surface morphology can significantly influence the material's optical and electrical properties.
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, allowing for the imaging of the internal structure of materials. TEM analysis of CdHgS nanomaterials can reveal their size, shape, and size distribution with great precision. chalcogen.ronih.gov For example, TEM has been used to characterize CdS nanoparticles with sizes ranging from 2 to 180 nm, depending on the synthesis method. mdpi.com Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, provides crystallographic information from a localized area of the sample, complementing the bulk information obtained from XRD. nih.gov
High-Resolution Transmission Electron Microscopy (HR-TEM) provides the ultimate in spatial resolution, enabling the direct visualization of atomic lattices. chalcogen.ronih.gov HR-TEM images of CdHgS nanocrystals can reveal the atomic arrangement, crystal defects such as stacking faults and dislocations, and the structure of interfaces. mdpi.com This level of detail is crucial for understanding the relationship between the atomic-level structure and the material's macroscopic properties. For example, HR-TEM has been instrumental in analyzing the microstructure of partially disordered MoS₂₊δ, revealing fluctuations in lattice spacing that are critical to its catalytic activity. mdpi.com
Table 2: Information Obtained from Electron Microscopy Techniques for CdHgS
Spectroscopic Probes for Electronic Transitions and Chemical Bonding
Spectroscopic techniques are vital for probing the electronic and vibrational properties of CdHgS. These methods provide insights into the material's band structure, emission characteristics, and the nature of its chemical bonds.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic band structure of semiconductor materials like this compound. When a photon with energy greater than or equal to the material's band gap is absorbed, an electron is excited from the valence band to the conduction band. The absorption spectrum, a plot of absorbance versus wavelength, reveals the onset of this absorption, which corresponds to the band gap energy (Eg).
For CdHgS, a direct band gap semiconductor, the relationship between the absorption coefficient (α) and the photon energy (hν) is given by the Tauc relation: (αhν)² = A(hν - Eg), where A is a constant. By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the direct band gap energy can be determined. researchgate.net
The band gap of CdHgS is tunable by varying the mercury content (x in Cd₁₋ₓHgₓS). Pure CdS has a band gap of about 2.42 eV, while HgS has a much smaller band gap. rsc.orgelsevierpure.com Therefore, increasing the mercury concentration in the alloy leads to a red shift in the absorption edge and a decrease in the band gap energy. This tunability is a key feature of CdHgS for optoelectronic applications. For instance, a study on mercury cadmium sulphide thin films reported a direct band gap of 2.36 eV. chalcogen.ro
Table 3: Representative Band Gap Energies Determined by UV-Vis Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique for investigating the radiative recombination processes in semiconductors. In a PL experiment, the material is excited with photons of energy greater than its band gap, creating electron-hole pairs. The subsequent radiative recombination of these charge carriers results in the emission of light, which is analyzed by the spectrometer.
The PL spectrum of CdHgS provides information about its emission wavelength, which is closely related to the band gap energy. The peak emission energy is typically slightly lower than the band gap energy due to Stokes shift. The intensity of the PL signal is related to the radiative recombination efficiency, while the width of the emission peak can indicate the degree of structural and compositional homogeneity.
In nanostructured CdHgS, such as quantum dots, quantum confinement effects become significant. atomfair.comyoutube.comyoutube.com When the size of the nanocrystal is comparable to or smaller than the exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material split into discrete, quantized energy levels. youtube.com This leads to a size-dependent increase in the effective band gap. mdpi.com As the particle size decreases, the PL emission peak shifts to shorter wavelengths (a blue shift). nih.gov This quantum confinement effect allows for the fine-tuning of the emission color by controlling the nanoparticle size.
The PL spectra can also reveal the presence of defect states within the band gap. Emissions at energies lower than the band-edge emission are often attributed to recombination through trap states associated with surface defects, vacancies, or impurities. iaea.org
Table 4: Photoluminescence Emission Data for CdS and Related Nanostructures
Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the lattice dynamics and molecular vibrations in CdHgS materials.
Raman Spectroscopy is based on the inelastic scattering of monochromatic light. The scattered photons can either lose energy to (Stokes scattering) or gain energy from (anti-Stokes scattering) the vibrational modes (phonons) of the crystal lattice. The energy shift of the scattered light corresponds to the energy of the vibrational modes.
The Raman spectrum of CdS, a well-studied component of CdHgS, exhibits characteristic peaks corresponding to its fundamental phonon modes. For hexagonal wurtzite CdS, the prominent Raman active modes include the A₁, E₁, and E₂ modes. aps.orgaps.org The longitudinal optical (LO) phonon modes are particularly strong and often show overtones (multiples of the fundamental LO frequency). researchgate.net For example, the first-order longitudinal optical (1LO) phonon mode in CdS is typically observed around 300-305 cm⁻¹. researchgate.netaps.org The positions and widths of these Raman peaks can be sensitive to crystal structure, composition, strain, and crystal quality.
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations and lattice vibrations. appliedmineralogy.com While the fundamental lattice vibrations of ionic crystals like CdS are typically Raman active, they can also be IR active. FTIR is particularly useful for identifying the presence of specific chemical bonds, such as those involving impurities or surface ligands. In the context of CdHgS, FTIR can be used to detect the presence of organic capping agents on nanoparticles or to study the vibrational properties of the Cd-S and Hg-S bonds. The analysis of lattice vibrations through techniques like FTIR and Raman spectroscopy provides a deeper understanding of the crystal structure and bonding within the material. aps.orgnih.goviphy.ac.cn
Table 5: Characteristic Raman Modes for Cadmium Sulfide
TO and LO refer to transverse optical and longitudinal optical phonon modes, respectively.
Theoretical and Computational Investigations of Cadmium Mercury Sulfide
Modeling of Synthesis Pathways and Reaction Mechanisms
Computational modeling is a powerful tool for investigating the complex chemical reactions that occur during material synthesis. By calculating the energies of reactants, intermediates, and products, it is possible to map out the most likely reaction pathways and understand the underlying formation mechanisms.
The synthesis of cadmium and mercury chalcogenides often proceeds via the formation of intermediate metal-ligand complexes in solution. scispace.com Quantum-chemical modeling, using semi-empirical or DFT methods, can simulate these processes to predict the formation of transitional reactive complexes and map the energetic landscape of the reaction. scispace.comresearchgate.netirbis-nbuv.gov.ua
For the synthesis of CdS from aqueous solutions, modeling has shown that the process occurs in several stages. scispace.comlpnu.ua For instance, when using ammonium (B1175870) hydroxide (B78521) as a complexing agent, cadmium ions first form a soluble tetraamminecadmium(II) complex, [Cd(NH₃)₄]²⁺. scispace.comresearchgate.net This precursor complex then reacts with a sulfur source (like thiourea) through a series of intermediate steps, each with a calculated energy change, eventually leading to the formation of solid CdS. scispace.com
Similarly, quantum chemical calculations have been used to investigate the formation of mercury sulfide (B99878) (HgS) from mercury-thiolate complexes, which are relevant in environmental systems. nih.govusgs.gov These studies show that the dealkylation of Hg(SR)₂ complexes is thermodynamically favorable and has an activation energy barrier consistent with the formation kinetics of β-HgS. nih.gov
For the co-synthesis of CdHgS, computational modeling could be used to explore the competitive formation of cadmium and mercury precursor complexes and the subsequent energetics of forming the ternary solid. Such models would help predict how synthesis conditions (e.g., pH, temperature, ligand concentration) could be tuned to control the Cd:Hg ratio in the final material.
Table 2: Modeled Stages of CdS Synthesis with Ammonium Hydroxide
| Stage | Reaction Description | Energetic Role |
|---|---|---|
| 1 → 2 | Formation of Cd(OH)₂ from the [Cd(NH₃)₄]²⁺ precursor complex. |
Initial decomposition of the stable precursor. |
| 2 → 3 | Adduct formation between Cd(OH)₂ and the sulfur source (thiourea). | Creation of a transitional reactive complex. |
| 3 → 6 | Decomposition of the intermediate complex to yield CdS. | Final product formation and release of byproducts. |
Based on data from quantum-chemical modeling studies. scispace.comresearchgate.net
Simulation of Material Behavior and Properties
Beyond static electronic structure and reaction pathways, computational simulations can predict the dynamic behavior of materials and a wide range of physical properties. Ab initio molecular dynamics, for example, combines quantum mechanical energy calculations with classical mechanics to simulate the movement of atoms over time, providing insight into structural stability, phase transitions, and surface reconstructions. byu.edu
For CdHgS, simulations can be used to predict fundamental material properties as a function of the mercury concentration (x in Cd₁₋ₓHgₓS). Key properties that can be simulated include:
Lattice Parameters: Calculating the equilibrium crystal structure and how the lattice constants 'a' and 'c' change with the substitution of smaller Cd atoms with larger Hg atoms.
Band Gap Energy: Predicting the change in the band gap, which is expected to decrease with increasing mercury content, thus tuning the material's absorption spectrum.
Density of States (DOS): Simulating the DOS provides detailed information about the contribution of Cd, Hg, and S orbitals to the valence and conduction bands, explaining the electronic origins of the material's properties.
Optical Properties: From the electronic band structure, it is possible to calculate properties like the absorption coefficient and refractive index, predicting how the material will interact with light.
These simulations are crucial for the rational design of CdHgS-based materials for specific applications, such as tailoring the band gap for optimal performance in solar cells or photodetectors.
Molecular Dynamics Simulations for Nanoscale Systems and Phase Transitions
Molecular Dynamics (MD) simulations serve as a powerful tool for investigating the behavior of materials at the nanoscale. By modeling the interactions between atoms and tracking their movements over time, MD can reveal intricate details about structural stability, surface effects, and phase transformations in Cd(Hg)S nanosystems.
Nanoscale System Dynamics : Ab initio MD calculations have been successfully used to model cadmium sulfide (CdS) nanoparticles. byu.edu These simulations show that for nanoparticles around 2 nm in diameter with unpassivated surfaces, the structure tends to be amorphous but with short-range order. byu.edu This approach allows researchers to understand how quantum confinement and surface-to-volume ratios in Cd(Hg)S nanocrystals influence their atomic arrangement, which deviates from the bulk crystal structure. The simulations can predict nearest-neighbor distances and coordination environments, providing a foundational understanding of the nanoparticle's structure. byu.edu
Phase Transitions : MD simulations are also employed to study phase transitions, such as the transformation between different crystalline structures (e.g., zinc-blende to wurtzite) or the melting process at elevated temperatures. By simulating the system under varying temperature and pressure conditions, researchers can observe the atomic rearrangements that drive these transitions. Graph theory and MD simulations have been combined to analyze and map phase diagrams in complex systems, a technique applicable to understanding the compositional and temperature-dependent phase behavior of Cd(Hg)S. nih.gov Although specific MD studies focusing exclusively on Cd(Hg)S phase transitions are not widely documented, the methodologies developed for similar materials like CdS and for general phase change memory provide a robust framework for such investigations. researchgate.netmdpi.com
A robust simulation framework, starting from reaction rate theory, can capture the evolution of crystal cluster populations, which is essential for understanding crystallization dynamics beyond classical nucleation and growth models. mdpi.com This is particularly relevant for the non-isothermal conditions often present during the synthesis or operation of devices containing these materials. mdpi.com
Table 1: Parameters Investigated via Molecular Dynamics Simulations
| Parameter | Description | Typical Insights Gained |
|---|---|---|
| Structural Stability | Analysis of the atomic arrangement and bonding within nanoscale Cd(Hg)S systems under different conditions. | Determination of stable crystal structures (e.g., wurtzite vs. zinc-blende), identification of surface reconstructions, and prediction of amorphous states in very small nanoparticles. byu.edu |
| Phase Transition Pathways | Simulation of the material's response to changes in temperature and pressure to map out structural transformations. | Identification of transition temperatures, pressures, and the specific atomic movements involved in the transformation between different solid phases or melting. nih.gov |
| Surface Energy and Dynamics | Investigation of the behavior of atoms at the surface of a nanoparticle, which differs from the bulk. | Understanding of surface dangling bonds, surface reconstruction, and their impact on the nanoparticle's overall stability and reactivity. byu.edu |
| Crystallization Kinetics | Modeling the nucleation and growth of crystalline domains from an amorphous or solution phase. | Prediction of incubation times for nucleation, crystal growth rates, and the influence of process conditions on the final crystal quality. mdpi.com |
Predictive Modeling of Structural and Electronic Characteristics in Ternary Alloys
Predictive modeling, primarily using first-principles calculations based on Density Functional Theory (DFT), is indispensable for understanding and forecasting the properties of ternary alloys like Cd₁₋ₓHgₓS. These computational techniques allow for the systematic investigation of how compositional changes affect the material's fundamental characteristics.
Structural Properties : DFT calculations can accurately predict the structural parameters of Cd(Hg)S alloys as a function of the mercury content (x). By minimizing the total energy of the system, it is possible to determine equilibrium lattice constants, bond lengths, and bond angles. These calculations can also assess the relative stability of different crystal structures, such as zinc-blende versus wurtzite, for a given composition. The methodology is well-established for related chalcogenides like CdSe and for analogous ternary alloys such as Mercury Cadmium Telluride (MCT), where accurate band structure theories have been successfully applied. pnu.edu.uadtic.mil
Electronic Characteristics : One of the most significant applications of predictive modeling is the calculation of the electronic band structure. For Cd(Hg)S, this involves determining how the band gap and the nature of the conduction and valence bands change with the incorporation of mercury into the CdS lattice. DFT and related methods can compute the density of states (DOS), which reveals the contribution of different atomic orbitals (Cd, Hg, S) to the electronic bands. While standard DFT approximations like LDA and GGA are known to underestimate band gaps, more advanced techniques such as hybrid functionals (e.g., HSE06) or the Hubbard correction (DFT+U) can provide results that are in better agreement with experimental values. pnu.edu.uaresearchgate.net These models predict that the band gap of Cd₁₋ₓHgₓS can be tuned by varying 'x', a key feature for optoelectronic applications.
Table 2: Predicted Influence of Mercury Content (x) on Cd₁₋ₓHgₓS Properties
| Property | Predicted Trend with Increasing 'x' | Computational Method |
|---|---|---|
| Lattice Constant | Increases, following Vegard's law as larger Hg²⁺ ions replace smaller Cd²⁺ ions. nih.gov | Density Functional Theory (DFT) |
| Band Gap Energy (E_g) | Decreases, leading to a redshift in optical absorption and emission. | DFT with Hybrid Functionals or DFT+U pnu.edu.uaresearchgate.net |
| Electron Effective Mass | Generally decreases as the band gap narrows. | Band Structure Calculations (DFT) |
| Bulk Modulus | Decreases, indicating a softening of the material. | DFT Total Energy Calculations |
Computational Fluid Dynamics in Related Sulfur and Mercury Systems (Applicability to Synthesis Optimization)
While direct Computational Fluid Dynamics (CFD) studies on Cd(Hg)S synthesis are not prevalent, the applicability of this technique can be inferred from its successful use in related chemical systems involving sulfur and mercury. researchgate.netacs.orgacs.org CFD is a branch of fluid mechanics that uses numerical analysis to model and solve problems involving fluid flows, heat transfer, and mass transport.
Optimizing Synthesis Parameters : The synthesis of Cd(Hg)S often occurs in a fluid medium, for instance, through chemical bath deposition or hydrothermal methods. CFD simulations can model the hydrodynamics within the reaction vessel. By simulating the flow, temperature distribution, and precursor concentration profiles, CFD can help optimize synthesis conditions to achieve uniform particle size, morphology, and composition.
Industrial-Scale Production : Studies on mercury adsorption by porous sulfur copolymers have demonstrated that CFD is highly effective for process optimization at an industrial scale. researchgate.netresearchgate.net These simulations can determine optimal parameters such as the volumetric flow rate of reactants, operating temperature, and reactor design to maximize efficiency and product quality. acs.orgacs.org Leveraging CFD enables the rapid determination of ideal process parameters tailored to specific chemical plants, thereby enhancing operational efficiency. researchgate.net This approach is directly transferable to the scaled-up production of Cd(Hg)S pigments or semiconductor materials, helping to reduce experimental effort and cost. acs.org
Table 3: Synthesis Parameters Amenable to CFD Optimization
| Parameter | Objective of Optimization | Relevance to Cd(Hg)S Synthesis |
|---|---|---|
| Reactant Flow Rate | Ensure uniform mixing and concentration of Cd²⁺, Hg²⁺, and S²⁻ precursors throughout the reactor. | Prevents localized depletion of reactants, leading to more homogeneous nucleation and growth, and consistent alloy composition. |
| Temperature Distribution | Maintain a constant and uniform temperature to control reaction kinetics. | Ensures consistent particle size and crystallinity, as nucleation and growth rates are highly temperature-dependent. |
| Reactor Geometry | Minimize dead zones and ensure efficient fluid mixing. | Improves yield and product uniformity by ensuring all reactants participate effectively in the chemical reaction. |
| Particle Transport | Model the movement and suspension of newly formed nanoparticles. | Helps prevent particle agglomeration and settling, leading to a stable colloidal suspension and monodisperse product. |
Computational Studies on Doping and Defect Engineering
Computational studies are pivotal in the field of defect engineering, providing a theoretical framework to understand how intentional impurities (doping) and intrinsic imperfections (nonstoichiometry) alter the properties of Cd(Hg)S.
Theoretical Examination of Aliovalent Doping Effects on Electronic and Optical Behavior
Aliovalent doping involves introducing an impurity ion with a different valence state than the host ions it replaces (e.g., a trivalent ion replacing a divalent Cd²⁺ or Hg²⁺). First-principles calculations are used to investigate the profound effects of such doping.
Electronic Structure Modification : When an aliovalent dopant is introduced, it creates charge imbalances that must be compensated by the creation of free charge carriers (electrons or holes) or point defects. DFT calculations can model these changes by analyzing the resulting band structure and density of states. For instance, studies on Co-doping in CdS have shown that dopants can introduce new energy states within the band gap. dntb.gov.ua These "hyper-deep defect states" can significantly alter the electronic and magnetic properties of the material, potentially transforming it into a diluted magnetic semiconductor (DMS). dntb.gov.ua
Optical Behavior : The introduction of new energy levels by dopants directly impacts the material's optical properties. These states can act as new pathways for the absorption and emission of light. Theoretical calculations can predict changes in the absorption coefficient, refractive index, and photoluminescence spectra. dntb.gov.ua For example, dopant-induced states can lead to absorption of sub-bandgap photons or create new radiative recombination centers, altering the color and efficiency of light emission.
Table 4: Theoretical Effects of Aliovalent Doping on Cd(Hg)S Properties
| Property | Effect of Doping | Computational Insight |
|---|---|---|
| Carrier Concentration | Increases n-type or p-type conductivity depending on the dopant. | Calculation of formation energies of charge-compensating carriers versus defects to predict the dominant mechanism. |
| Band Structure | Introduction of impurity levels within the band gap. | DFT calculations reveal the energy and character of these new states in the band diagram and DOS. dntb.gov.ua |
| Optical Absorption | Appearance of new absorption peaks below the fundamental band edge. | Simulation of the dielectric function and absorption spectrum based on the modified electronic structure. dntb.gov.ua |
| Magnetic Properties | Induction of magnetic ordering (e.g., ferromagnetism) with suitable magnetic dopants. | Spin-polarized DFT calculations can predict the emergence of magnetic moments and their coupling. dntb.gov.ua |
Investigations into Nonstoichiometry and its Influence on Material Properties
Nonstoichiometry refers to deviations from the ideal chemical formula, resulting from an excess or deficiency of one of the constituent elements. This leads to the formation of intrinsic point defects such as vacancies, interstitials, and anti-sites.
Defect Formation and Stability : The role of DFT calculations in studying these defects is considerable. researchgate.net Theoretical models can calculate the formation energy of different types of defects (e.g., sulfur vacancies, cadmium vacancies), which helps determine their equilibrium concentrations under various synthesis conditions. The main parameters obtained from these studies are formation energies, binding energies, and migration barriers. researchgate.net
Influence on Material Properties : The presence of nonstoichiometric defects can significantly modify the material's properties. For example, a study on non-stoichiometric nano CdS₁₋ₓ (sulfur deficiency) revealed that sulfur vacancies can lead to the incorporation of oxygen and cause a reduction in the band gap energy, a phenomenon known as "band gap bowing". researchgate.net These defects also act as recombination centers that influence photoluminescence (PL), where they can either quench the main band-edge emission or introduce new emission peaks in the visible spectrum. researchgate.net Computational models can simulate the effect of these vacancies on the electronic structure to explain the observed changes in optical and electrical properties. researchgate.net Understanding the interaction between impurities, matrix atoms, and intrinsic defects is vital for controlling the material's final qualities. researchgate.net
Table 5: Influence of Nonstoichiometry on Cd(Hg)S Properties
| Type of Nonstoichiometry | Primary Defect | Predicted Impact on Properties |
|---|---|---|
| Sulfur Deficiency (Anion Vacancies) | Sulfur Vacancy (V_S) | Creates donor levels near the conduction band, potentially increasing n-type conductivity. Can alter PL emission and reduce the optical band gap. researchgate.net |
| Metal Deficiency (Cation Vacancies) | Cadmium Vacancy (V_Cd) or Mercury Vacancy (V_Hg) | Creates acceptor levels near the valence band, potentially leading to p-type conductivity. Can act as non-radiative recombination centers. |
| Metal Excess (Cation Interstitials) | Cadmium Interstitial (Cd_i) or Mercury Interstitial (Hg_i) | Typically act as donors, increasing n-type conductivity. Their formation energy is often high. |
Advanced Research Applications of Cadmium Mercury Sulfide
Photocatalytic Systems and Environmental Applications
The unique electronic structure of cadmium mercury sulfide (B99878) makes it a promising candidate for photocatalytic applications aimed at environmental remediation. Its ability to absorb a broad spectrum of light allows for the generation of electron-hole pairs, which are crucial for driving various chemical reactions.
Cadmium mercury sulfide has demonstrated potential in the photocatalytic degradation of a variety of organic pollutants present in wastewater. When illuminated with light of sufficient energy, CdHgS generates electrons in its conduction band and holes in its valence band. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. uitm.edu.myresearchgate.net
The efficiency of this degradation process is influenced by several factors, including the composition of the CdHgS (i.e., the Cd:Hg ratio), the crystalline structure, particle size, and the specific surface area of the photocatalyst. Research has explored the degradation of various classes of organic pollutants, although specific quantitative data for a wide range of compounds using CdHgS is an area of ongoing investigation.
Table 1: Representative Photocatalytic Degradation of Organic Pollutants using this compound
| Pollutant Type | Example Compound | Degradation Efficiency (%) | Irradiation Time (hours) |
| Dyes | Rhodamine B | ~75-95 | 2-4 |
| Pesticides | Imidacloprid | ~60-80 | 4-6 |
| Pharmaceuticals | Ofloxacin | ~50-70 | 6-8 |
| Antibiotics | Tetracycline | ~55-75 | 6-8 |
Note: The data in this table is illustrative and represents typical ranges observed for similar sulfide-based photocatalysts. Specific performance of this compound may vary based on experimental conditions.
The production of hydrogen through solar-driven water splitting is a key technology for a sustainable energy future. This compound is being investigated as a photocatalyst for this process due to its visible-light absorption capabilities and suitable band edge positions. nih.govnih.govresearchgate.net The conduction band of CdHgS is positioned at a potential that is sufficiently negative to reduce protons (H⁺) to hydrogen gas (H₂), while the valence band is capable of oxidizing water to oxygen (O₂).
However, the efficiency of water splitting using CdHgS alone can be limited by factors such as the rapid recombination of photogenerated electron-hole pairs and photocorrosion of the material in aqueous environments. Research efforts are focused on improving the stability and activity of CdHgS-based photocatalysts for hydrogen production.
Table 2: Illustrative Hydrogen Production Rates using this compound-Based Photocatalysts
| Photocatalyst System | Sacrificial Agent | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Yield (%) |
| CdHgS | Na₂S/Na₂SO₃ | 1500 - 3000 | ~15 at 420 nm |
| CdHgS/Co-catalyst | Lactic Acid | 3000 - 5000 | ~25 at 420 nm |
Note: The data presented is representative of trends seen in advanced sulfide photocatalysts. Actual values for this compound are dependent on the specific co-catalyst and experimental setup.
To overcome the limitations of standalone CdHgS, researchers are developing heterostructures and nanocomposites. By coupling CdHgS with other materials, it is possible to enhance charge separation, improve light absorption, and increase the number of active sites for photocatalytic reactions. nih.govresearchgate.net
For instance, forming a heterojunction with a wide-bandgap semiconductor can create a built-in electric field that promotes the separation of electrons and holes, thereby reducing recombination. Similarly, incorporating CdHgS into nanocomposites with materials like graphene or carbon nanotubes can improve charge transport and provide a larger surface area for reactions to occur. mdpi.com These strategies have shown promise in significantly boosting the photocatalytic efficiency of CdHgS-based systems. nih.gov
In addition to photocatalysis, this compound can be utilized for the remediation of heavy metals from contaminated water through adsorption. The sulfide ions on the surface of CdHgS can act as binding sites for various heavy metal ions. mdpi.comsemanticscholar.orgnih.gov The effectiveness of CdHgS as an adsorbent is dependent on its surface area, porosity, and the chemical affinity between the sulfide and the target metal ions. mdpi.com
Research in this area explores the adsorption capacity and selectivity of CdHgS for different heavy metals, as well as the kinetics and equilibrium of the adsorption process. mdpi.comresearchgate.netnih.gov The potential for regenerating and reusing the adsorbent material is also a critical aspect of these studies.
Table 3: Representative Adsorption Capacities for Heavy Metals on this compound
| Heavy Metal Ion | Adsorbent | Adsorption Capacity (mg/g) | pH |
| Lead (Pb²⁺) | CdHgS Nanoparticles | 150 - 250 | 5-6 |
| Cadmium (Cd²⁺) | CdHgS Nanocomposite | 100 - 200 | 6-7 |
| Mercury (Hg²⁺) | CdHgS Aerogel | 200 - 350 | 4-5 |
Note: This table provides illustrative data based on the performance of comparable sulfide-based adsorbents. The actual adsorption capacity of this compound will depend on its specific morphology and the solution chemistry.
Optoelectronic Device Research and Development
The tunable bandgap of this compound also makes it a material of interest for various optoelectronic devices, where the absorption and emission of light are key functionalities.
This compound is being explored as an absorber layer in thin-film solar cells. nih.govresearchgate.netespublisher.com The ability to tune its bandgap allows for the optimization of light absorption across the solar spectrum. In a typical thin-film solar cell, a layer of CdHgS would be sandwiched between electron and hole transport layers. When photons strike the CdHgS layer, they generate electron-hole pairs, which are then separated and collected to produce an electric current.
Table 4: Projected Performance of this compound in Solar Cell Architectures
| Solar Cell Architecture | Key Performance Metric | Projected Value |
| Thin-Film (CdHgS absorber) | Power Conversion Efficiency | 10 - 15% |
| Heterojunction (CdHgS layer) | Open-Circuit Voltage (Voc) | 0.7 - 0.9 V |
| Heterojunction (CdHgS layer) | Fill Factor (FF) | 70 - 80% |
Note: The values in this table are theoretical projections based on the material properties of this compound and performance data from analogous thin-film solar cell technologies.
Development of Light Emitting Devices (LEDs) and Display Technologies
The development of advanced light-emitting devices (LEDs) and display technologies increasingly relies on semiconductor nanocrystals, or quantum dots (QDs), due to their unique size-tunable optical properties. While Cadmium Sulfide (CdS) and Cadmium Selenide (B1212193) (CdSe) quantum dots have been extensively studied for these applications, research into the ternary compound this compound (CdHgS) is a more nascent field.
CdS quantum dots are recognized as a class of broadband radiating nanoparticles with a direct band gap of approximately 2.4 eV, making them suitable for applications in light-emitting diodes and flat-panel displays. nih.gov Their emission peaks can be tuned across the UV to the blue spectral window. nn-labs.com The core-shell structure, such as CdSe/ZnS, is often employed to enhance quantum efficiency and stability, which are critical for device longevity and performance in display technologies. hiyka.comhiyka.com This shell passivates surface defects, reduces oxidation, and minimizes non-radiative recombination, leading to brighter and more stable luminescence. hiyka.com
For CdHgS, the primary area of investigation has been the tunability of its optical properties by altering the mercury content. The incorporation of mercury into the CdS crystal lattice systematically modifies the band gap energy. This suggests a potential, though not yet extensively realized, application in creating LEDs that emit at different wavelengths by precisely controlling the Cd:Hg ratio. The principle is analogous to the well-established size-tuning of binary QDs, but offers compositional tuning as an alternative or complementary method. While CdS has been explored for white light emitting diode (WLED) prototypes, often in combination with other materials like graphene carbon quantum dots, the specific use of CdHgS in such devices is not yet well-documented in current research literature. ues.edu.sv
Photodetector and Photoconductor Innovations
This compound (HgₓCd₁₋ₓS) thin films and colloids are emerging as significant materials in the innovation of photodetectors and photoconductors. The primary advantage of this ternary alloy lies in the ability to engineer its optoelectronic properties by adjusting the molar fraction of mercury (x). This compositional tuning allows for the precise control over the material's band gap, which is a critical parameter for photosensitive devices.
Research on chemically co-deposited HgₓCd₁₋ₓS thin films has demonstrated that the optical energy gap can be systematically decreased from 2.38 eV (for pure CdS, x=0) to 1.76 eV as the mercury content is increased to x=0.05. researchgate.net This band gap narrowing extends the material's absorption spectrum towards longer wavelengths, making it suitable for detecting a broader range of visible light. The absorption coefficient for these films is on the order of 10⁴ to 10⁵ cm⁻¹, indicating efficient light absorption, a key characteristic for high-performance photodetectors. researchgate.net
The fundamental mechanism of photoconductivity in these materials involves the absorption of photons, which excites electrons from the valence band to the conduction band, thereby lowering the material's effective resistance. researchgate.net CdS itself is a well-known photoconductive material used in photoresistors. researchgate.netelsevierpure.comacuitybrands.com By incorporating mercury, the spectral sensitivity of these devices can be tailored. Studies on the photophysics of mixed Cadmium Sulfide/Mercury Sulfide colloids further underscore the potential for creating photodetectors with customized spectral responses. acs.org This tunability is a key advantage for designing specialized photodetectors and photoconductors for specific applications where sensitivity to a particular portion of the light spectrum is required.
| Composition (x in HgₓCd₁₋ₓS) | Optical Energy Gap (eV) |
| 0 | 2.38 |
| 0.05 | 1.76 |
| Data derived from studies on chemically co-deposited thin films. researchgate.net |
Thin Film Transistor and Related Electronic Device Applications
Cadmium Sulfide (CdS) has been identified as a promising material for the active layer in thin-film transistors (TFTs) due to its favorable electronic properties. iosrjournals.org Research has focused on various deposition techniques to create high-quality CdS films for electronic devices. For instance, an additive ink-jet printing process has been developed to fabricate homogeneous CdS semiconductor films for TFTs at relatively low temperatures (250°C). researchgate.net This method allows for the in-situ synthesis of the CdS film directly in the active channel area, minimizing material waste and avoiding the need for organic stabilizers. researchgate.net TFTs fabricated using this technique have demonstrated electron mobilities of 0.08 cm²/V·s and on/off current ratios of approximately 10⁵. researchgate.net
While CdS is a subject of ongoing research for TFTs and other electronic devices like solar cells and photodetectors iosrjournals.org, the application of the ternary compound this compound (CdHgS) in this area is not yet well-established. The introduction of mercury into the CdS lattice is known to alter the material's fundamental electronic parameters, including its band gap and charge transport properties. In principle, this compositional control could be leveraged to fine-tune the performance of TFTs, potentially adjusting parameters like the threshold voltage and charge carrier mobility. However, specific research demonstrating the fabrication and characterization of CdHgS-based TFTs is limited. The existing body of work on related ternary compounds, such as Copper Cadmium Sulfide (CuCdS), for optoelectronic applications suggests that exploring such complex materials is a viable path for developing new electronic devices. ajol.info
Chemical Sensing Platforms
Advanced Fluorescent and Electrochemical Sensing of Specific Ions and Analytes (e.g., Heavy Metal Ions like Cr(VI), Ag+)
Quantum dots (QDs) are widely utilized in chemical sensing due to their exceptional optical properties, which can be modulated by the presence of specific analytes. Cadmium Sulfide (CdS) QDs, in particular, have been developed as fluorescent probes for the detection of various heavy metal ions, including copper (Cu²⁺), mercury (Hg²⁺), silver (Ag⁺), and chromium (Cr(VI)). nih.govmdpi.com The sensing mechanism often relies on the quenching or enhancement of the QD's fluorescence upon interaction with the target ion.
For example, a fluorescent sensor for chromium(VI) has been developed using a nanocomposite of carbon dots and CdS QDs. nih.govrsc.org The probe exhibits white fluorescence under UV light, which is selectively quenched in the presence of Cr(VI) ions through an inner filter effect (IFE). rsc.org This sensor demonstrates a linear response in the 2–120 μM concentration range with a detection limit of 2.07 μM. rsc.org
The application of this compound (CdHgS) in this domain is an area of emerging interest. The incorporation of mercury into the CdS lattice can modify the surface chemistry and electronic structure of the quantum dots, potentially altering their affinity and selectivity for different metal ions. acs.org While many sensors have been developed for detecting ions like Hg²⁺ and Ag⁺ nih.govcore.ac.uk, research into using the CdHgS alloy itself as the primary sensing material is less common. The tunability of the alloy's properties could, in principle, allow for the design of highly selective sensors. For instance, nitrogen-doped carbon quantum dots have shown high specificity for silver cations, suggesting that surface modification and doping are key strategies in sensor design. uniroma1.it Similar strategies could be applied to CdHgS to develop novel sensing platforms for specific heavy metal ions.
General Biosensing Applications focused on Detection Mechanisms
The unique optical and electronic properties of semiconductor quantum dots have made them a cornerstone of modern biosensing platforms. ues.edu.sv While research has extensively covered binary compounds like CdS and CdSe, the specific application of this compound (CdHgS) remains a developing field. The principles of detection, however, are broadly applicable.
The primary detection mechanism in QD-based biosensors involves monitoring changes in fluorescence. These changes can be triggered by several events:
Fluorescence Resonance Energy Transfer (FRET): Energy is transferred from an excited QD (donor) to a nearby acceptor molecule (e.g., an organic dye or another QD). The presence of a target analyte can alter the distance between the donor and acceptor, thus modulating the FRET efficiency and providing a measurable signal.
Photoinduced Electron Transfer (PET): An analyte can interact with the QD surface, leading to the transfer of an electron and subsequent quenching of the fluorescence.
Surface Interaction: The binding of a biological molecule (e.g., protein, DNA) directly to the QD surface can alter the surface states, leading to a change in fluorescence intensity or wavelength.
CdS QDs have been integrated into various biosensing formats. For instance, they have been used in nanocomposites with polymers to create fluorescent materials for detecting substances like pesticides. mdpi.com In these systems, the interaction between the analyte and the nanocomposite leads to a "turn-on" or "turn-off" fluorescence response. mdpi.com While concerns about the toxicity of cadmium-containing materials exist, surface coatings, such as a Zinc Sulfide (ZnS) shell, are often used to improve biocompatibility and stability for in-vitro and in-vivo applications. sigmaaldrich.com Although direct examples of CdHgS in biosensors are scarce, the ability to tune its band gap and surface properties by varying the mercury content presents a potential avenue for creating novel biosensors with tailored optical responses for specific biological targets.
Other Emerging Technological Applications
Beyond the applications in optoelectronics and sensing, this compound (HgₓCd₁₋ₓS) is being explored for its potential in energy conversion technologies, particularly in photoelectrochemical (PEC) cells, which are related to solar cells. The performance of these devices is critically dependent on the semiconductor material's ability to absorb light and facilitate charge separation and transport.
The key advantage of the HgₓCd₁₋ₓS alloy is its tunable band gap, which allows for optimizing the absorption of the solar spectrum. researchgate.net Research on polycrystalline n-type HgₓCd₁₋ₓS thin film electrodes in a PEC configuration (n-HgₓCd₁₋ₓS/Na₂S-S-NaOH/C) has shown promising results. By increasing the mercury content, the band gap of the mixed semiconductor can be reduced, enhancing the absorption of visible light. researchgate.net
Detailed studies have revealed that specific compositions yield superior performance. For a photoelectrode with a mercury fraction of x = 0.075, the power conversion efficiency (η%) and fill factor (ff%) were found to be significantly improved, reaching 0.833% and 30%, respectively, under 50 mW/cm² illumination. researchgate.net This enhancement is attributed to the modified properties of the photoelectrode material, which lead to an increased short-circuit current (Isc) while maintaining a relatively stable open-circuit voltage (Voc). researchgate.net These findings highlight the potential of engineering the composition of CdHgS to develop more efficient materials for solar energy conversion.
| Photoelectrode Composition (x in HgₓCd₁₋ₓS) | Power Conversion Efficiency (η%) | Fill Factor (ff%) |
| 0.075 | 0.833 | 30 |
| Performance metrics for a photoelectrochemical cell under 50 mW/cm² illumination. researchgate.net |
Additionally, the parent compound, Cadmium Sulfide (CdS), is widely investigated as a photocatalyst for applications such as hydrogen production and the degradation of organic pollutants, often in core-shell structures to improve stability and efficiency. mdpi.comuitm.edu.mysemanticscholar.org The tunable electronic properties of CdHgS could potentially be harnessed to enhance these photocatalytic activities as well.
Potential in Spintronic Research
The exploration of this compound (CdHgS) in the field of spintronics is a nascent area of research, with its potential largely inferred from the properties of related II-VI semiconductor compounds, particularly cadmium sulfide (CdS). Spintronics, or spin electronics, aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry and process information, offering a paradigm shift from conventional electronics. The viability of a material for spintronic applications often hinges on its ability to be effectively doped with magnetic ions to induce and control spin-polarized currents, a class of materials known as diluted magnetic semiconductors (DMS).
Theoretical and experimental studies have extensively investigated the magnetic properties of CdS when doped with transition metal ions such as manganese (Mn), iron (Fe), and cobalt (Co). These studies have demonstrated that the introduction of magnetic dopants can induce ferromagnetic behavior in the otherwise non-magnetic CdS host. The underlying mechanism for this induced magnetism is often attributed to the exchange interaction between the localized d-electrons of the transition metal ions and the sp-band electrons of the host semiconductor. This interaction can lead to a net spin polarization of the charge carriers, a prerequisite for spintronic devices.
While direct experimental or theoretical investigations specifically targeting the spintronic properties of CdHgS are limited, the foundational knowledge from doped CdS provides a framework for predicting its potential. The inclusion of mercury to form the ternary compound CdHgS alters the electronic band structure, which could, in turn, influence the exchange interactions with magnetic dopants. The variation of the Hg content offers a potential avenue for tuning the band gap and other electronic parameters, which may provide a mechanism to optimize the magnetic properties of the doped material.
The primary approach to unlocking the spintronic potential of CdHgS would involve the introduction of magnetic impurities into the host lattice. The choice of dopant and its concentration are critical parameters that would need to be systematically investigated. The table below outlines key magnetic properties that would be essential to characterize in such studies, based on analogous research on doped CdS.
Table 1: Key Magnetic Properties for Spintronic Characterization of Doped this compound
| Property | Description | Relevance to Spintronics |
| Magnetic Moment | The net magnetic dipole moment per unit volume, area, or per magnetic ion. | Indicates the strength of the induced magnetism. A higher magnetic moment is generally desirable for robust spin polarization. |
| Curie Temperature (Tc) | The critical temperature above which a ferromagnetic material becomes paramagnetic. | A crucial parameter for practical applications. Tc above room temperature is a key goal for the development of functional spintronic devices. |
| Coercivity (Hc) | The intensity of the applied magnetic field required to reduce the magnetization of a ferromagnetic material to zero after the magnetization of the sample has been driven to saturation. | Relates to the stability of the magnetic state and is important for data storage applications. |
| Remanent Magnetization (Mr) | The magnetization left behind in a ferromagnetic material after an external magnetic field is removed. | Essential for non-volatile memory applications where the spin state needs to be preserved without a continuous power supply. |
| Spin Polarization | The degree to which the spins of charge carriers (electrons or holes) are aligned in a specific direction. | A direct measure of the material's suitability for spintronic applications, as it determines the efficiency of spin injection and detection. |
Detailed research findings on doped CdS have shown that the magnetic properties are highly dependent on the synthesis method, dopant concentration, and the presence of defects. For instance, room temperature ferromagnetism has been reported in Mn-doped CdS nanoparticles, with the magnetic moment per Mn ion being a key parameter of interest. Theoretical studies using density functional theory (DFT) have been employed to predict the electronic and magnetic properties of doped CdS, providing insights into the origin of ferromagnetism and guiding experimental efforts.
Future research into the spintronic applications of this compound would need to follow a similar trajectory. Initial studies would likely involve the synthesis of CdHgS nanoparticles or thin films doped with various transition metals. Subsequent characterization would focus on determining the structural, electronic, and magnetic properties outlined in Table 1. Theoretical modeling will also play a crucial role in understanding the fundamental interactions and predicting optimal compositions for achieving desired spintronic functionalities. The ability to tune the properties of this ternary compound by varying the cadmium-to-mercury ratio presents an intriguing avenue for the design of novel spintronic materials.
Q & A
Q. What experimental methodologies are recommended for synthesizing cadmium mercury sulfide (CdHgS) with controlled stoichiometry?
- Answer : Use solvothermal or co-precipitation methods to achieve precise stoichiometric control. For solvothermal synthesis, dissolve cadmium and mercury salts in a solvent (e.g., ethylene glycol) with sulfide precursors (e.g., thiourea) under high-temperature autoclave conditions. Monitor reaction kinetics via pH and temperature sensors. Post-synthesis, validate stoichiometry using X-ray diffraction (XRD) to confirm crystal structure alignment with reference patterns (e.g., cubic HgS vs. hexagonal CdS phases) and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .
Q. How can researchers characterize the optical properties of CdHgS nanoparticles?
- Answer : Employ UV-Vis spectroscopy to determine bandgap energy via Tauc plots, complemented by photoluminescence (PL) spectroscopy to assess radiative recombination efficiency. For example, CdS nanoparticles typically exhibit absorption edges near 500 nm, while HgS shows redshifted absorption due to narrower bandgaps. Fluorescence spectra (e.g., peaks at 550–650 nm for CdS) can reveal surface defects or quantum confinement effects .
Q. What quality control parameters are critical for ensuring reproducibility in CdHgS synthesis?
- Answer : Standardize (1) precursor purity (e.g., ≥99.99% Hg(NO₃)₂ and CdCl₂), (2) reaction pH (optimized between 8–10 for sulfide precipitation), and (3) post-synthesis washing protocols (e.g., ethanol/water cycles to remove unreacted ions). Use X-ray fluorescence (XRF) to quantify residual impurities (e.g., chloride or nitrate ions) .
Advanced Research Questions
Q. How do particle size and surface functionalization influence the toxicity of CdHgS nanomaterials in biological systems?
- Answer : Smaller nanoparticles (<50 nm) exhibit higher bioaccumulation in hepatic and renal tissues due to enhanced cellular uptake. Surface coatings (e.g., PEG or citrate) can mitigate toxicity by reducing reactive oxygen species (ROS) generation. Use in vitro assays (MTT for cytotoxicity, Comet for DNA damage) and in vivo models (rodent liver/kidney histopathology) to quantify dose-dependent effects. Note that Hg²⁺ leaching under acidic lysosomal conditions amplifies nephrotoxicity .
Q. What strategies resolve contradictions in reported bandgap energies for CdHgS alloys?
- Answer : Discrepancies arise from inhomogeneous alloying or phase segregation. Use high-resolution transmission electron microscopy (HRTEM) with elemental mapping to verify compositional uniformity. Pair with Raman spectroscopy to detect secondary phases (e.g., HgS domains in CdS matrices). Computational modeling (DFT) can predict bandgap trends for varying Hg/Cd ratios .
Q. How can factorial design optimize CdHgS-based sensors for mercury detection in environmental samples?
- Answer : Apply a 3⁴ factorial design to assess variables: (1) pH (4–7), (2) sensor loading (1–5 mg/mL), (3) incubation time (10–30 min), and (4) interfering ions (e.g., Cu²⁺, Pb²⁺). Use electrochemical impedance spectroscopy (EIS) to measure detection limits. For example, graphitic carbon nitride-modified sensors achieve Hg²⁺ detection at 0.1 ppb in water via selective chelation .
Q. What analytical challenges arise in speciation studies of CdHgS degradation products in marine environments?
- Answer : Differentiate between Hg⁰, Hg²⁺, and organomercury species using HPLC-ICP-MS with cysteine-based mobile phases. Matrix effects (e.g., chloride in seawater) require standard additions for calibration. Field-deployable voltammetric sensors with gold electrodes offer real-time Hg²⁺ monitoring but lack speciation capabilities .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
